methyl N-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate
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Overview
Description
Methyl N-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with phenyl groups and a leucinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between benzaldehyde derivatives and urea in the presence of a base, such as sodium ethoxide.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a catalyst like triethylamine and is carried out under reflux conditions.
Acylation: The resulting compound is acylated with an acyl chloride derivative of leucine to form the final product. This step is typically performed in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The phenyl groups on the pyrimidine ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Methyl N-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the field of oncology due to its structural similarity to known anticancer compounds.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl N-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate is not fully understood, but it is believed to interact with molecular targets such as enzymes and receptors. The compound’s sulfanyl group may facilitate binding to thiol-containing enzymes, while the pyrimidine ring could interact with nucleotide-binding sites, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Shares the pyrimidine core but lacks the sulfanyl and leucinate groups.
N-Acetylleucine: Contains the leucinate moiety but lacks the pyrimidine core.
Sulfoxide and Sulfone Derivatives: Oxidized forms of the compound with different chemical properties.
Uniqueness
Methyl N-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate is unique due to its combination of a pyrimidine core, sulfanyl group, and leucinate moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H27N3O3S |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
methyl 2-[[2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C25H27N3O3S/c1-17(2)14-22(24(30)31-3)26-23(29)16-32-25-27-20(18-10-6-4-7-11-18)15-21(28-25)19-12-8-5-9-13-19/h4-13,15,17,22H,14,16H2,1-3H3,(H,26,29) |
InChI Key |
YKAIHJLGXPZVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CSC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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